![molecular formula C20H16FN5O3 B2611443 2-(2-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899966-77-9](/img/structure/B2611443.png)

2-(2-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

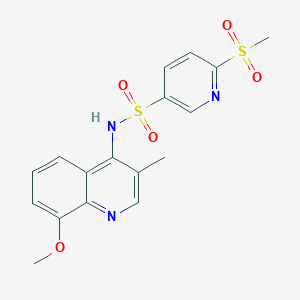

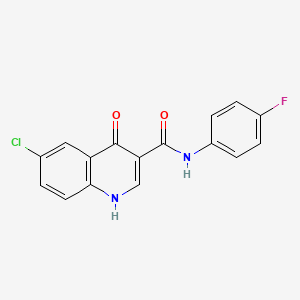

The compound contains several functional groups including a fluorophenoxy group, a pyrazolopyrimidinone group, and a p-tolyl group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and a heterocyclic ring. The fluorine atom on the phenoxy group could have interesting effects on the electronic properties of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of fluorine could increase the compound’s stability and affect its reactivity. The multiple aromatic rings could contribute to the compound’s UV/Vis absorption properties .Scientific Research Applications

Imaging the Translocator Protein (TSPO) with PET

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives closely related to the compound , have been reported as selective ligands for TSPO. This protein is recognized as an early biomarker of neuroinflammatory processes. The ability to label these compounds with fluorine-18 for positron emission tomography (PET) imaging allows for the in vivo investigation of diseases characterized by neuroinflammation, such as multiple sclerosis and brain tumors. The synthesis, biological evaluation, and in vivo imaging capabilities of these derivatives highlight their potential as PET radiotracers for diagnosing and studying neuroinflammatory diseases (Dollé et al., 2008); (Damont et al., 2015).

Molecular Probes for A2A Adenosine Receptor

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including structural analogs of the specified compound, exhibit high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds have been explored for their potential in studying the A2A AR, which plays a significant role in various physiological and pathological processes, including inflammatory and neurodegenerative diseases. The development of these molecular probes aids in understanding the A2A AR's function and in the identification of new therapeutic targets (Kumar et al., 2011).

Anticancer and Antimicrobial Activity

Certain derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and evaluated for their anticancer and antimicrobial activities. The design and synthesis of these compounds involve modifying the pyrimidine ring to enhance their biological activities. These studies contribute to the search for new anticancer agents and antimicrobial compounds, providing a foundation for further drug development and the potential treatment of various cancers and infections (Al-Sanea et al., 2020); (Bondock et al., 2008).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3/c1-13-6-8-14(9-7-13)26-19-15(10-23-26)20(28)25(12-22-19)24-18(27)11-29-17-5-3-2-4-16(17)21/h2-10,12H,11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRXUUNDQZZUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2611363.png)

![2-hydroxy-9-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611365.png)

![N-[3-(acetylamino)phenyl]-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2611367.png)

![2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611371.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2611374.png)

![3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2611377.png)